![molecular formula C17H19N3O4S B2813123 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea CAS No. 1203236-30-9](/img/structure/B2813123.png)
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in many cellular processes, including cell differentiation, proliferation, and apoptosis.
Applications De Recherche Scientifique
Cosmeceuticals and Human Health
Recent years have seen a surge in the use of cosmeceutical-based personal care and beauty products, incorporating a range of compounds to enhance performance, quality, value, and lifespan. However, concerns have been raised regarding the toxic effects of these chemical additives, including isothiazolinone derivatives, which pose health risks ranging from mild hypersensitivity to severe intoxication. The indiscriminate application of cosmeceuticals highlights a public health issue that necessitates further research to inform consumers about potential health risks and encourage the development of safer, sustainable products (Bilal & Iqbal, 2019).
Urea Biosensors
Advancements in biosensors for detecting and quantifying urea concentration have significant implications for health. Urea, as an end product of nitrogen metabolism, is crucial for diagnosing various diseases. The use of different materials for enzyme immobilization in urea biosensors has improved the detection of urea, aiding in the diagnosis and management of conditions like renal failure and hepatic disorders. This highlights the importance of urea biosensors in medical diagnostics and their potential for broader applications in health monitoring and disease management (Botewad et al., 2021).
Urease Inhibitors in Medicine
Urease inhibitors have been explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for effective urease inhibitors has led to the development of compounds with potential medical applications, underscoring the importance of urease inhibition in managing infections related to these pathogens. This area of research holds promise for developing new treatments for infections where urease activity contributes to disease pathology (Kosikowska & Berlicki, 2011).
Proteostasis and 4-Phenylbutyric Acid
The role of 4-phenylbutyric acid (4-PBA) in maintaining proteostasis has gained attention, given its use in treating urea cycle disorders and its potential for alleviating pathologies associated with protein misfolding. By acting as a chemical chaperone, 4-PBA can help fold proteins in the endoplasmic reticulum, reducing stress and preventing cell death. This research provides insights into the therapeutic potential of 4-PBA beyond its current clinical applications, offering new avenues for treating diseases characterized by protein misfolding (Kolb et al., 2015).
Urea Fertilizers and Environmental Impact
The use of urea as a nitrogen fertilizer has been scrutinized for its environmental impact, particularly regarding NH3 volatilization and NO2- accumulation. Research has identified strategies to mitigate these adverse effects, such as the use of urease inhibitors. This not only improves the efficiency of urea fertilizers but also reduces environmental pollution, highlighting the importance of managing urea usage in agriculture to balance crop production needs with environmental sustainability (Bremner, 1995).
Propriétés
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-16-6-3-2-5-15(16)19-17(21)18-13-7-9-14(10-8-13)20-11-4-12-25(20,22)23/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZYODHEMDZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.